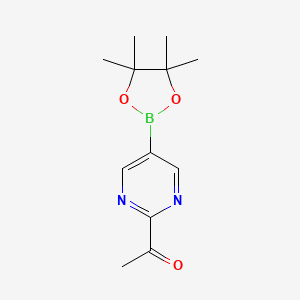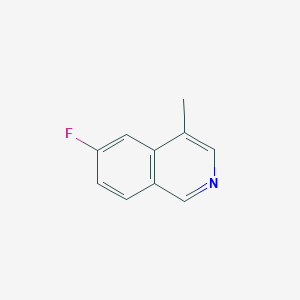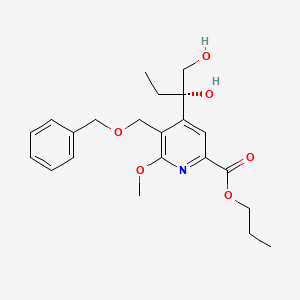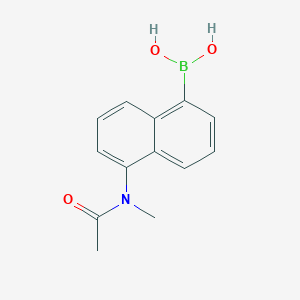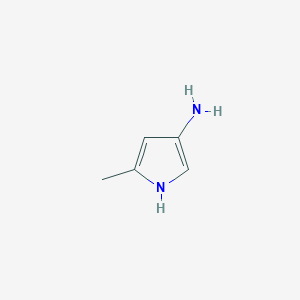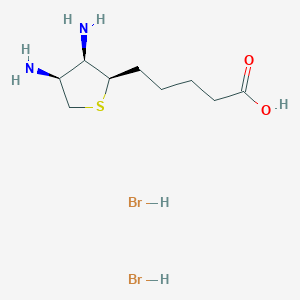
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide: is a complex organic compound that features a thiophene ring with two amino groups and a pentanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.
Introduction of Amino Groups: The amino groups can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Pentanoic Acid Side Chain: This can be achieved through a series of reactions, including esterification and subsequent hydrolysis to yield the carboxylic acid.
Formation of the Dihydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino groups or the carboxylic acid, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its amino groups and carboxylic acid functionality make it a versatile molecule for probing enzyme interactions and cellular processes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide involves its interaction with specific molecular targets. The amino groups and carboxylic acid functionality allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity or the inhibition of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)butanoic acid
- 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)hexanoic acid
- 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)propanoic acid
Uniqueness
Compared to similar compounds, 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide stands out due to its specific chain length and the presence of the dihydrobromide salt. These features can influence its solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C9H20Br2N2O2S |
|---|---|
Molecular Weight |
380.14 g/mol |
IUPAC Name |
5-[(2R,3R,4S)-3,4-diaminothiolan-2-yl]pentanoic acid;dihydrobromide |
InChI |
InChI=1S/C9H18N2O2S.2BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;;/h6-7,9H,1-5,10-11H2,(H,12,13);2*1H/t6-,7-,9-;;/m1../s1 |
InChI Key |
UPDBWTRVCLZXJH-KVMRPWFXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](S1)CCCCC(=O)O)N)N.Br.Br |
Canonical SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



